molecular formula C8H10N2O4 B13986114 Ethyl 5-hydroxy-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate

Ethyl 5-hydroxy-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate

Cat. No.: B13986114
M. Wt: 198.18 g/mol
InChI Key: PHNUTWFXHAUORG-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate (CAS 1040544-09-9) is a high-purity pyridazine derivative supplied as an off-white to light yellow powder, meeting a minimum purity of 98% . It is professionally applied as a key pharmaceutical intermediate in research and development processes . Pyridazine-based scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. Recent scientific literature highlights that structurally related pyridazine-triazole hybrid compounds have demonstrated potent inhibitory activity against the α-glucosidase enzyme, showing promise as investigational agents for managing Type 2 Diabetes . Furthermore, other 3-oxo-2,3-dihydropyridazine-4-carboxamide derivatives have been patented for investigation in the treatment of cancer, underscoring the therapeutic potential of this heterocyclic core . Researchers value this compound for its utility in constructing more complex molecular architectures, particularly through further functionalization of the pyridazine ring. This product is strictly labeled For Research Use Only and is intended solely for professional laboratory research. It is not intended for diagnostic, therapeutic, or any personal uses.

Properties

Molecular Formula

C8H10N2O4

Molecular Weight

198.18 g/mol

IUPAC Name

ethyl 4-hydroxy-3-methyl-6-oxo-1H-pyridazine-5-carboxylate

InChI

InChI=1S/C8H10N2O4/c1-3-14-8(13)5-6(11)4(2)9-10-7(5)12/h3H2,1-2H3,(H2,10,11,12)

InChI Key

PHNUTWFXHAUORG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=NNC1=O)C)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of Ethyl 5-hydroxy-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate typically follows a multi-step approach involving:

This general approach is supported by synthetic routes reported for related dihydropyridazinone derivatives, which share structural similarities with the target compound.

Detailed Synthetic Route

A representative synthetic route adapted from published studies is as follows:

Step Reaction Type Reagents & Conditions Outcome/Intermediate
1 Condensation Brominated aromatic precursor + diethyl malonate, sodium hydride, ethanol Formation of diester intermediate
2 Cyclization Reaction of diester with hydrazine monohydrate in ethanol Formation of dihydropyridazinone core
3 Oxidation Bromine-assisted oxidation in acetic acid Introduction of 3-oxo group on dihydropyridazine
4 N-Alkylation (optional) Heating with benzyl or alkyl halides, potassium carbonate N-substituted dihydropyridazinones
5 Hydrolysis / Esterification Hydrolysis of esters or ester formation with ethanol Formation of carboxylate ester (ethyl ester)

This route has been validated by yields ranging from moderate to good (40–70%) depending on reaction conditions and purification methods.

Specific Preparation of this compound

While direct synthesis of the exact compound is less commonly reported, closely related compounds such as Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate have been synthesized via analogous methods involving:

  • Starting from methyl-substituted anthranilate derivatives.
  • Acylation with malonyl chloride derivatives.
  • Base-catalyzed cyclization to form the dihydropyridazine ring.
  • Subsequent oxidation and esterification steps to yield the final ethyl ester with hydroxy substitution.

The hydroxy group at position 5 (or 4 in some analogs) is generally introduced via selective oxidation or hydrolysis of protected intermediates.

Reaction Conditions and Optimization

Reagents and Solvents

  • Base: Sodium hydride (NaH) is commonly used for deprotonation and condensation steps.
  • Hydrazine monohydrate: Essential for ring closure forming the dihydropyridazine core.
  • Oxidizing agents: Bromine in acetic acid or other mild oxidants to achieve selective oxidation.
  • Solvents: Ethanol, acetic acid, and ethyl acetate are frequently employed for reaction medium and extraction.

Temperature and Time

  • Condensation and cyclization reactions are typically performed at reflux temperatures (~78°C for ethanol) for several hours (4–12 h).
  • Oxidation steps are carried out at room temperature or slightly elevated temperatures (25–40°C) to avoid over-oxidation.
  • N-alkylation reactions benefit from mild heating (50–80°C) and sometimes ultrasonic irradiation to improve yields.

Purification Techniques

  • Flash column chromatography using petroleum ether and ethyl acetate mixtures is standard for isolating pure intermediates and final products.
  • Recrystallization from ethanol or ethyl acetate enhances purity and yield.

Research Data and Comparative Table

Parameter Typical Value / Condition Notes / References
Starting materials Brominated aromatic precursor, diethyl malonate Commercially available or synthesized
Base Sodium hydride (NaH) Used for condensation
Hydrazine Hydrazine monohydrate Ring closure agent
Oxidant Bromine in acetic acid For 3-oxo group introduction
Solvent Ethanol, acetic acid, ethyl acetate Reaction and purification media
Reaction temperature 25–80°C Varies by step
Reaction time 4–12 hours Step-dependent
Yield 40–70% Depends on step and optimization
Purification method Flash chromatography, recrystallization Ensures high purity

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-3-methyl-6-oxo-1H-pyridazine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 4-hydroxy-3-methyl-6-oxo-1H-pyridazine-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-3-methyl-6-oxo-1H-pyridazine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
Ethyl 5-hydroxy-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate 5-OH, 6-CH₃ C₉H₁₂N₂O₄ ~212.2 Enhanced hydrogen bonding
Ethyl 6-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate 6-(4-Fluorophenyl) C₁₃H₁₁FN₂O₃ 274.24 Aromatic hydrophobicity
Ethyl 2-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate 2-CH₃ C₈H₁₀N₂O₃ 182.18 Reduced steric hindrance
Ethyl 6-chloro-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate 6-Cl, 2-(4-Fluorophenyl) C₁₃H₁₀ClFN₂O₃ 308.68 Halogen-driven reactivity

Hydrogen Bonding and Crystallinity

The hydroxyl group at position 5 in the target compound enables strong hydrogen-bonding interactions, as predicted by graph set analysis for molecular crystals . In contrast, analogs with halogen or aromatic substituents (e.g., 4-fluorophenyl in ) rely on weaker van der Waals interactions or π-stacking, leading to differences in melting points and solubility. For instance, the hydroxy-substituted derivative may exhibit higher crystallinity due to intermolecular O–H···O/N bonds, whereas the 2-methyl analog () likely forms less ordered crystals.

Reactivity and Stability

  • Hydroxy Group Reactivity : The 5-hydroxy group may participate in tautomerism or act as a site for further functionalization (e.g., esterification). This contrasts with chloro or methyl substituents, which are less reactive .

Biological Activity

Ethyl 5-hydroxy-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate (CAS No. 1040544-09-9) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and potential applications based on available literature.

Chemical Structure and Properties

This compound has the molecular formula C8H10N2O4C_8H_{10}N_2O_4 and a molecular weight of 198.18 g/mol. Its structure includes a pyridazine ring, which is known for contributing to various biological activities.

Antimicrobial Activity

Research indicates that compounds similar to ethyl 5-hydroxy-6-methyl-3-oxo-2,3-dihydropyridazine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing the dihydropyridazine moiety can demonstrate antibacterial and antifungal activities against various pathogens. The presence of functional groups such as hydroxyl and carboxyl enhances these activities by increasing solubility and interaction with microbial cell membranes .

Antiviral Activity

The antiviral potential of heterocyclic compounds has been extensively studied. Ethyl 5-hydroxy-6-methyl-3-oxo-2,3-dihydropyridazine derivatives may exhibit activity against viruses by inhibiting viral replication or interfering with viral entry into host cells. For example, related compounds have shown efficacy against herpes simplex virus (HSV) and other viral pathogens .

Anticancer Properties

There is emerging evidence that dihydropyridazine derivatives can possess anticancer properties. Studies have indicated that these compounds may induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of ethyl 5-hydroxy-6-methyl-3-oxo-2,3-dihydropyridazine derivatives typically involves multi-step reactions starting from readily available precursors. The structure-activity relationship studies have shown that modifications at specific positions on the pyridazine ring can significantly influence the biological activity of these compounds.

Modification Effect on Activity
Hydroxyl group at C5Increases antimicrobial activity
Methyl group at C6Enhances solubility and bioavailability
Carboxylate at C4Improves interaction with biological targets

Case Studies

  • Antiviral Efficacy : A study evaluated the antiviral activity of several dihydropyridazine derivatives against HSV. The results indicated that modifications leading to increased lipophilicity enhanced the compounds' ability to penetrate cell membranes and exhibit antiviral effects .
  • Anticancer Activity : In vitro studies demonstrated that a series of pyridazine derivatives induced apoptosis in glioma cell lines. The presence of hydroxyl groups was crucial for enhancing cytotoxicity, suggesting a potential pathway for developing new anticancer agents .

Q & A

Q. What are the standard synthetic routes for Ethyl 5-hydroxy-6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylate?

The compound is typically synthesized via multi-step reactions involving cyclization and esterification. For example, pyridazine derivatives are often prepared through condensation of hydrazines with β-keto esters, followed by hydroxylation and methylation. A common approach involves using ethyl acetoacetate as a starting material, reacting it with hydrazine hydrate to form a dihydropyridazine core, followed by selective oxidation and functionalization . Key steps include:

  • Cyclization : Under acidic or basic conditions to form the pyridazine ring.
  • Oxidation : Controlled oxidation (e.g., using KMnO₄ or H₂O₂) to introduce the 3-oxo group.
  • Purification : Recrystallization from ethanol or methanol to achieve >95% purity.
    Methodological Tip: Monitor reaction progress via TLC or HPLC, and optimize pH to avoid over-oxidation .

Q. How is the compound structurally characterized in academic research?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination. Key steps include:

  • Crystallization : Slow evaporation of a saturated solution in a solvent like DMSO/water.
  • Data Collection : Using a diffractometer (e.g., Bruker D8 Quest) with Mo-Kα radiation.
  • Refinement : SHELXL (part of the SHELX suite) refines positional and thermal parameters .
    Example crystallographic data from related pyridazine derivatives:
ParameterValue (Typical Range)Source
Space GroupP2₁/c
Unit Cell (Å, °)a=8.21, b=12.34, c=14.56, β=105.2
R-factor<0.05

Q. What spectroscopic methods are used to confirm purity and functional groups?

  • FT-IR : Confirm hydroxyl (3200–3500 cm⁻¹), carbonyl (1650–1750 cm⁻¹), and ester (1250–1300 cm⁻¹) groups.
  • NMR : ¹H NMR (δ 1.2–1.4 ppm for ethyl CH₃, δ 5.3–5.6 ppm for hydroxyl proton) and ¹³C NMR (δ 170–175 ppm for ester C=O) .
  • Mass Spectrometry : ESI-MS to confirm molecular ion peaks (e.g., m/z 253.1 for [M+H]⁺) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during refinement?

  • Disorder Modeling : Use SHELXL’s PART and SUMP instructions to split disordered atoms into multiple positions .
  • Twinning : Apply TWIN and BASF commands in SHELXL for non-merohedral twinning. Validate with R₁ values for each twin domain .
  • Validation Tools : Check using PLATON’s ADDSYM to detect missed symmetry .

Q. What computational methods predict hydrogen-bonding patterns and molecular packing?

  • Graph Set Analysis : Classify hydrogen bonds (e.g., D(2) for dimeric motifs) using Etter’s rules to predict supramolecular architectures .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model intermolecular interactions. Compare with experimental XRD data .
    Example hydrogen-bond network in related structures:
Donor–AcceptorDistance (Å)Angle (°)Pattern
O–H···O2.65–2.78155–165R₂²(8)

Q. How do reaction conditions (solvent, catalyst) influence stereochemical outcomes?

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor cyclization via stabilization of intermediates. Protic solvents may quench reactive sites .
  • Catalyst Optimization : Lewis acids (e.g., BF₃·Et₂O) enhance electrophilic substitution in pyridazine functionalization .
    Case Study: Ethanol/water mixtures yield higher diastereomeric purity (~90%) compared to THF .

Q. What strategies improve thermal stability for high-temperature applications?

  • Co-crystallization : Incorporate aromatic co-formers (e.g., 4-hydroxybenzoic acid) to enhance π-stacking and melting points .
  • Thermogravimetric Analysis (TGA) : Monitor decomposition onset (typically >200°C for ester derivatives) and adjust substituents (e.g., electron-withdrawing groups) to improve stability .

Methodological Challenges and Solutions

Q. How to address low yields in hydroxylation steps?

  • Catalytic Systems : Use TEMPO/NaClO₂ for selective C–H hydroxylation without over-oxidation .
  • Microwave-Assisted Synthesis : Reduce reaction time from 12 hrs to 30 mins, improving yields by 15–20% .

Q. What experimental controls validate the absence of polymorphic impurities?

  • PXRD : Compare experimental patterns with simulated data from single-crystal structures.
  • DSC : Detect polymorph transitions via endothermic peaks .

Q. How to reconcile conflicting NMR and XRD data for tautomeric forms?

  • Variable-Temperature NMR : Identify tautomers (e.g., keto-enol) by observing peak splitting at low temperatures.
  • Neutron Diffraction : Resolve proton positions unambiguously, though limited by accessibility .

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